![molecular formula C12H8ClIN2O B12878138 [(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-67-9](/img/structure/B12878138.png)
[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine, iodine, and a nitrile group attached to a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves multiple steps. One common method starts with the preparation of 5-chloro-7-iodo-2-methylquinoline, which is then reacted with acetonitrile in the presence of a suitable base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like zinc iodide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-((7-Iodo-2-methylquinolin-8-yl)oxy)acetonitrile: Lacks the chlorine atom, which can influence its chemical properties.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile: Lacks the methyl group, potentially altering its steric and electronic properties.
Uniqueness
The presence of both chlorine and iodine atoms, along with the nitrile group, makes 2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile unique. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
88757-67-9 |
|---|---|
Fórmula molecular |
C12H8ClIN2O |
Peso molecular |
358.56 g/mol |
Nombre IUPAC |
2-(5-chloro-7-iodo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8ClIN2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
Clave InChI |
ZCFHRAQEPIJGMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




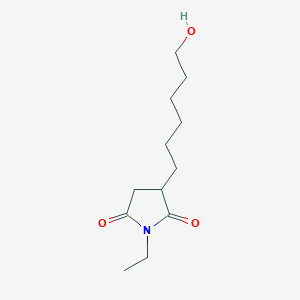
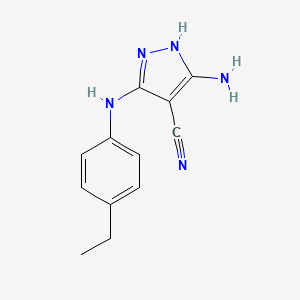
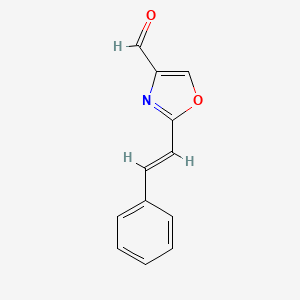
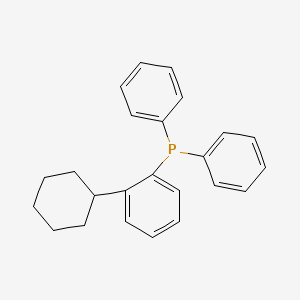
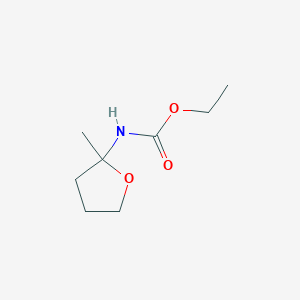


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)

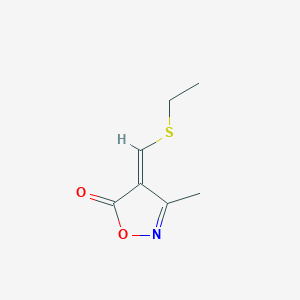
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

